molecular formula C14H11NO4 B14311373 1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 112753-52-3

1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B14311373
CAS No.: 112753-52-3
M. Wt: 257.24 g/mol
InChI Key: KHEXNGOALSVQCJ-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-methylfurfural and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques can also improve the overall production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amino derivatives.

Scientific Research Applications

1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its biological activities may be attributed to its ability to inhibit certain enzymes or interact with cellular receptors. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.

    Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and antioxidant properties.

Uniqueness

1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of both a furan ring and a nitrophenyl group, which can impart distinct chemical and biological properties compared to other chalcones and related compounds.

Properties

CAS No.

112753-52-3

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C14H11NO4/c1-10-2-9-14(19-10)13(16)8-5-11-3-6-12(7-4-11)15(17)18/h2-9H,1H3

InChI Key

KHEXNGOALSVQCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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